3-Methyl-5,6-dihydro-7H-pyrrolo[1,2-a]imidazol-7-one
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Overview
Description
“3-Methyl-5,6-dihydro-7H-pyrrolo[1,2-a]imidazol-7-one” is a nitrogen-containing heterocyclic compound . It is part of the pyrrolopyrazine family, which is known for its wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
The synthesis of pyrroloimidazoles, including “3-Methyl-5,6-dihydro-7H-pyrrolo[1,2-a]imidazol-7-one”, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . The synthetic approaches are grouped according to the degree of saturation of the product pyrroloimidazole ring .Molecular Structure Analysis
The molecular structure of “3-Methyl-5,6-dihydro-7H-pyrrolo[1,2-a]imidazol-7-one” includes a pyrrole ring and a pyrazine ring . The molecule adopts an envelope conformation of the pyrrolidine ring .Scientific Research Applications
Antitumor Activity
This compound is a part of the nitrogen-containing heterocycles which have been employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules . Compounds with this scaffold have widely exhibited different biological activities, such as antitumor .
Antimicrobial Activity
The compound has shown significant antimicrobial activity. This makes it a potential candidate for the development of new antimicrobial drugs .
Antifungal Activity
In addition to its antimicrobial properties, the compound also exhibits antifungal activity . This could be useful in the treatment of various fungal infections.
Antiviral Activity
The compound has demonstrated antiviral properties . This suggests that it could be used in the development of antiviral drugs.
Antioxidant Activity
The compound has been found to have antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Anti-inflammatory Activity
The compound has shown anti-inflammatory activity . This could make it a potential candidate for the development of new anti-inflammatory drugs.
Kinase Inhibitory Activity
The compound has shown more activity on kinase inhibition . Kinase inhibitors are an important class of drugs that block certain enzymes called kinases.
Anticoagulant Activity
Finally, the compound has been found to have anticoagulant activity . Anticoagulants are medicines that help prevent blood clots. They’re given to people at a high risk of getting clots, to reduce their chances of developing serious conditions such as strokes and heart attacks.
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets in a way that leads to changes in cellular processes .
Biochemical Pathways
It is known that compounds with similar structures, such as imidazole derivatives, have been shown to exhibit a broad range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Result of Action
It is known that the compound has the potential to affect a variety of cellular processes due to its interaction with its targets .
Action Environment
It is known that the compound is stable under normal storage conditions .
properties
IUPAC Name |
3-methyl-5,6-dihydropyrrolo[1,2-a]imidazol-7-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5-4-8-7-6(10)2-3-9(5)7/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRJTFKBGFEVAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1CCC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5,6-dihydro-7H-pyrrolo[1,2-a]imidazol-7-one |
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